Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum (predicted for DMSO-d₆) would feature distinct resonances:
- Aromatic protons : The quinoxaline core’s protons (positions 5–8) resonate as a multiplet near δ 7.6–8.3 ppm due to deshielding by adjacent nitrogen atoms. The 3-chlorophenyl group’s meta-substitution splits its protons into two doublets (δ 7.4–7.5 ppm, J = 8.5 Hz) and a triplet (δ 7.3 ppm), while the 4-methoxyphenylmethyl group’s para-substituted ring shows two doublets (δ 6.9–7.1 ppm, J = 8.8 Hz).
- Methylene bridge : The -CH₂- linker between the quinoxaline and methoxyphenyl group appears as a singlet at δ 4.0 ppm, integrating for two protons.
- Methoxy group : The -OCH₃ protons resonate as a singlet at δ 3.8 ppm.
In the ¹³C NMR spectrum , key signals include:
Infrared (IR) Vibrational Mode Assignments
Critical IR absorption bands (predicted):
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum would display:
Computational Molecular Modeling
Properties
CAS No. |
649739-82-2 |
|---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2O/c1-26-18-11-9-15(10-12-18)13-21-22(16-5-4-6-17(23)14-16)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChI Key |
UBBUHQBGINSRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Quinoxaline Synthesis
The synthesis of quinoxaline derivatives typically involves several key methods, including:
- Condensation of ortho-diamines with 1,2-diketones
- Modification through N-alkylation or substitution reactions
- Utilization of various synthetic intermediates
The choice of method can significantly influence the yield and purity of the final product.
Preparation Methods
Condensation Reaction
One of the primary methods for synthesizing quinoxaline derivatives is through the condensation of ortho-diamines with 1,2-diketones. This method can be summarized as follows:
Reactants : Ortho-diamine (e.g., o-phenylenediamine) and a diketone (e.g., glyoxal).
Reaction Conditions : The reaction typically requires heating under acidic or basic conditions to facilitate cyclization.
$$
\text{Ortho-diamine} + \text{Diketone} \rightarrow \text{Quinoxaline} + \text{By-products}
$$
Example Reaction
For the synthesis of 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-quinoxaline, an ortho-diamine would be reacted with a suitable diketone derivative under reflux conditions, often in a solvent like ethanol or acetonitrile.
N-Alkylation Method
Another effective method involves N-alkylation of existing quinoxaline derivatives to introduce various substituents:
Reactants : Quinoxaline derivative and alkyl halide (e.g., benzyl chloride).
Reaction Conditions : This reaction is usually performed in the presence of a base (like potassium carbonate) in a polar aprotic solvent (e.g., DMF).
General Reaction Scheme
$$
\text{Quinoxaline} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{N-Alkylated Quinoxaline}
$$
Substitution Reactions
Substitution reactions can also be employed to modify the quinoxaline structure further:
Reactants : A substituted quinoxaline and an appropriate electrophile (e.g., aldehyde).
Reaction Conditions : These reactions may require catalytic amounts of acids or bases and are often conducted under reflux.
Example Reaction
A common substitution might involve reacting a quinoxaline derivative with an aromatic aldehyde to form a new compound with enhanced biological activity.
Recent Advances in Synthesis
Recent literature has introduced innovative approaches to synthesizing quinoxalines, such as:
Radical Cascade Cyclization : This method allows for the formation of complex quinoxaline structures in a single step using radical initiators.
Green Chemistry Approaches : Utilizing solvents like dimethyl sulfoxide as both reactant and solvent has been shown to improve yields while reducing environmental impact.
| Method | Reactants | Conditions | Yields |
|---|---|---|---|
| Condensation | Ortho-diamine + Diketone | Reflux in acid/base | Moderate to High |
| N-Alkylation | Quinoxaline + Alkyl Halide | Base in polar solvent | High |
| Substitution | Substituted Quinoxaline + Electrophile | Acid/base catalysis | Variable |
| Radical Cascade Cyclization | Ortho-diamines + Phosphine Oxides | Mild conditions | Moderate |
Chemical Reactions Analysis
Electrophilic and Nucleophilic Substitution
The quinoxaline ring undergoes substitution at electron-deficient positions (C-5/C-6), while the chlorophenyl group participates in cross-coupling reactions.
Examples :
-
Suzuki Coupling :
Yields: 70–85% under microwave irradiation . -
Nucleophilic Aromatic Substitution :
Replacement of chlorine with amines or thiols at 80–100°C in DMF .
N-Alkylation and Functionalization
The nitrogen atoms in the pyrazine ring can be alkylated to enhance solubility or biological activity.
Reaction :
Reported Modifications :
| Reagent | Position Modified | Application | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | N-1 | Improved lipophilicity | 82% | |
| Benzyl bromide | N-4 | Anticancer agents | 78% |
Decarboxylation and Side Reactions
Decarboxylation may occur during synthesis if carboxylic acid groups are present in precursors . For this derivative, side reactions include:
Oxidation and Reduction
The benzyl group undergoes hydrogenation, while the chlorophenyl group resists reduction under mild conditions.
Key Transformations :
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H, Pd/C, EtOH | Reduced benzyl to CH | 90% | |
| Epoxidation | mCPBA, CHCl | Epoxide at allylic position | 65% |
Sulfur-Coupling Reactions
The compound participates in thiol-ene click chemistry for bioconjugation:
General Protocol :
Example :
-
Synthesis of methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates:
Yield: 88% after hydrazine hydrate treatment .
Stability and Degradation
Scientific Research Applications
Quinoxaline derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of quinoxaline derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, and DNA. For example, some quinoxaline derivatives inhibit enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This compound, synthesized via Pd-catalyzed cross-coupling, shares a 4-methoxyphenyl group but differs in the chlorophenyl position (4- vs. 3-chlorophenyl) and the presence of an amino group at position 3. 4k exhibits a melting point of 223–225°C and distinct NMR spectral features . Key Difference: Positional isomerism alters steric and electronic profiles, impacting binding affinity in kinase inhibition assays .
- Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl (CAS 56536-65-3): This analog replaces the 3-chlorophenyl group with a 4-chlorophenylmethyl moiety. The methylene linker increases flexibility, possibly improving solubility. Its molecular weight (330.816 g/mol) is lower than the target compound due to the absence of a methoxy group .
Functional Group Variations
- 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid (CAS 477867-89-3): This derivative introduces a sulfanyl group and a carboxylic acid at position 4. The sulfanyl group enhances hydrogen-bonding capacity, while the carboxylic acid increases polarity (molecular weight: 421.9 g/mol). Such modifications are critical for targeting enzymes like Pim kinases . Key Difference: The sulfanyl group may improve binding to cysteine residues in kinase active sites, a feature absent in the target compound .
- 3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline-4-carboxylic Acid: With a sulfanyl group at position 3 and a phenyl group at position 2, this compound highlights the role of sulfur in modulating bioactivity. Its synthesis involves thiourea intermediates, differing from the target compound’s likely Pd-catalyzed pathway .
Physicochemical Properties
Biological Activity
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The compound Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- (CAS No. 649739-82-2) is a notable member of this class, exhibiting a range of biological effects that make it a candidate for further research and development.
| Property | Details |
|---|---|
| Molecular Formula | C22H17ClN2O |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]quinoxaline |
| InChI Key | UBBUHQBGINSRAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Synthesis
The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, followed by cyclization with o-phenylenediamine under acidic or basic conditions to create the quinoxaline ring structure.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with quinoxaline moieties can act as inhibitors of various kinases involved in cancer progression. For instance, docking studies have shown that certain derivatives exhibit potent affinity for epidermal growth factor receptor (EGFR) and HER-2 kinases, which are critical in many cancers . The interaction involves hydrogen bonding and π-π stacking with key residues in the active site of these kinases, enhancing their inhibitory potential.
A structure-activity relationship (SAR) study identified that modifications at specific positions on the quinoxaline ring can significantly enhance anticancer activity. For example, substituents like methoxy and chloro groups have been shown to improve potency against cancer cell lines .
Antiviral Activity
Quinoxaline derivatives also demonstrate antiviral properties. A systematic review highlighted that certain quinoxaline compounds exhibit activity against Hepatitis B virus (HBV), showing promise for treating viral infections . The mechanism often involves inhibition of viral replication through interference with viral DNA synthesis.
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, quinoxaline derivatives have shown anti-inflammatory effects. Studies indicate that some compounds effectively inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response, thereby reducing inflammation markers in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies
- EGFR Inhibition : A study focused on quinoxaline derivatives showed that specific substitutions led to significant inhibition of EGFR activity, comparable to established inhibitors like Erlotinib. The most active compounds formed multiple hydrogen bonds within the binding pocket of EGFR, demonstrating their potential as targeted cancer therapies .
- Antiviral Efficacy : Research on a new class of pyrazolo[3,4-b]quinoxalines revealed promising anti-HBV activity at concentrations that were effective yet exhibited cytotoxicity levels that warrant further investigation into their therapeutic index .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing substituted quinoxaline derivatives like 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]quinoxaline?
- Methodological Answer : The synthesis typically involves a condensation reaction between 1,2-phenylenediamine and a substituted benzil precursor. For example, analogous quinoxaline derivatives are synthesized by refluxing equimolar amounts of 1,2-phenylenediamine and substituted benzils (e.g., 2-chloro-3,4-dimethoxybenzil) in acetic acid for 16 hours, followed by recrystallization from toluene/ethanol (yield ~56%) . Key parameters include solvent choice (acetic acid promotes cyclization), stoichiometric control, and purification via recrystallization.
Q. How can researchers characterize the structural conformation of this quinoxaline derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining dihedral angles and spatial arrangements of substituents. For example, in structurally similar compounds, the chlorophenyl and methoxyphenyl rings form dihedral angles of ~78° and ~36°, respectively, with the quinoxaline core . Complementary techniques include NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What analytical techniques are critical for assessing purity and stability during storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Stability studies should involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can conflicting data on the biological activity of quinoxaline derivatives be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent systems). For instance, anti-biofilm activity of quinoxaline derivatives against Streptococcus mutans depends on substituent electronegativity and binding affinity to targets like GtfC enzymes . Researchers should standardize assays using controls (e.g., kurarinone as a positive SrtA inhibitor) and validate results across multiple replicates.
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. For example, the 3-chlorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, while the 4-methoxyphenyl group’s steric effects can be optimized via substituent tuning .
Q. How does the presence of a 3-chlorophenyl group influence the compound’s photophysical properties compared to analogs?
- Methodological Answer : Chlorine’s inductive effect increases electron deficiency in the quinoxaline core, red-shifting absorption/emission spectra. Comparative studies with non-chlorinated analogs (e.g., 2-phenyl-3-(pyridin-3-yl)quinoxaline) using UV-Vis and fluorescence spectroscopy can quantify these effects .
Experimental Design & Data Analysis
Q. What reaction conditions optimize the yield of 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]quinoxaline?
- Methodological Answer : A design-of-experiments (DoE) approach can identify critical factors:
- Temperature : Reflux in acetic acid (~110°C) maximizes cyclization efficiency.
- Catalyst : Tosic acid (10 mol%) improves reaction rates in toluene-based systems .
- Workup : Sequential washing with sodium bicarbonate and water removes acidic byproducts.
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer : Solubility enhancers like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess nanoparticle dispersion stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
